4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol chemical structure and properties
4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol chemical structure and properties
An In-depth Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone
Disclaimer: Information for the requested compound, 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol, is not available in the public domain. This guide provides a comprehensive overview of the structurally similar and well-documented compound, 4'-Hydroxy-5,6,7,8-tetramethoxyflavone . It is presumed that the initial query may have contained a typographical error.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the chemical structure, physicochemical properties, biological activities, and synthetic pathways of the polymethoxyflavone (PMF), 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.
Chemical Structure and Properties
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a flavonoid, specifically a polymethoxyflavone, characterized by a flavone (B191248) backbone with four methoxy (B1213986) groups on the A-ring and a single hydroxyl group on the B-ring.[1][2] This substitution pattern significantly influences its chemical and biological properties.[1]
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one[2][3] |
| Chemical Formula | C₁₉H₁₈O₇[2][3] |
| Molecular Weight | 358.34 g/mol [3] |
| CAS Number | 36950-98-8 |
| SMILES | COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1[3] |
| InChI Key | IECRXMSGDFIOEY-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Appearance | Yellow amorphous powder[4] |
Biological Activities and Signaling Pathways
Polymethoxyflavones are recognized for a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] While research specifically on 4'-Hydroxy-5,6,7,8-tetramethoxyflavone is limited, studies on structurally similar PMFs provide insights into its potential therapeutic applications.[1]
Anticancer Activity
The cytotoxic effects of hydroxylated PMFs have been observed in various cancer cell lines. The presence and location of hydroxyl and methoxy groups are critical determinants of their anticancer efficacy. For instance, the related compound 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) has shown to decrease the viability and migratory capacity of glioblastoma cells.
Anti-inflammatory Activity
Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. It is postulated that 4'-Hydroxy-5,6,7,8-tetramethoxyflavone may inhibit inflammatory responses by targeting the NF-κB and MAPK signaling cascades.[2]
Below is a diagram illustrating the postulated anti-inflammatory signaling pathway.
Caption: Postulated Anti-Inflammatory Mechanism.
Antioxidant Activity
Experimental Protocols
To facilitate further research, this section outlines methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.[1]
Protocol:
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Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
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Compound Treatment: Treat the cells with varying concentrations of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone (dissolved in a suitable solvent like DMSO) and incubate for 24, 48, or 72 hours.[1]
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Caption: MTT Assay Experimental Workflow.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay is employed to evaluate the anti-inflammatory potential by measuring the inhibition of NF-κB activation.[1]
Protocol:
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Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[1]
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Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of the compound for 1 hour.[1]
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NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.[1]
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Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
Synthesis Pathways
The synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone can be achieved through two primary routes.[5]
De Novo Synthesis via Chalcone Intermediate
This classic method involves the construction of the flavone skeleton from acyclic precursors.
Caption: De Novo Synthesis Workflow.
Synthesis via Demethylation of a Precursor Flavone
This approach involves the selective deprotection of a precursor flavone to yield the desired hydroxyl group.
Caption: Synthesis via Demethylation Workflow.
Conclusion
4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavone with significant potential for further investigation in the fields of oncology and inflammatory diseases. While direct research on this specific compound is emerging, the established biological activities of structurally related PMFs provide a strong rationale for its continued study. The experimental protocols and synthetic pathways detailed in this guide offer a foundational framework for researchers to explore the therapeutic promise of this and other polymethoxyflavones.
